Cas no 155705-86-5 (methyl 2-hydroxy-2-(pyridin-3-yl)acetate)
methyl 2-hydroxy-2-(pyridin-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-2-(pyridin-3-yl)acetate
- hydroxy-pyridin-3-yl-acetic acid methyl ester
- BS-12548
- 155705-86-5
- AKOS011495719
- DA-21076
- methyl hydroxy(pyridin-3-yl)acetate
- SCHEMBL3048419
- F80448
- methyl 2-hydroxy-2-pyridin-3-ylacetate
- MFCD16693835
-
- Inchi: 1S/C8H9NO3/c1-12-8(11)7(10)6-3-2-4-9-5-6/h2-5,7,10H,1H3
- InChI Key: LFLUTXLJWJEMOQ-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C1C=NC=CC=1
Computed Properties
- Exact Mass: 167.05800
- Monoisotopic Mass: 167.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 59.4Ų
Experimental Properties
- PSA: 59.42000
- LogP: 0.28800
methyl 2-hydroxy-2-(pyridin-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01W2TQ-250mg |
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate |
155705-86-5 | 97% | 250mg |
$178.00 | 2024-06-20 | |
| 1PlusChem | 1P01W2TQ-500mg |
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate |
155705-86-5 | 97% | 500mg |
$256.00 | 2024-06-20 | |
| 1PlusChem | 1P01W2TQ-1g |
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate |
155705-86-5 | 97% | 1g |
$378.00 | 2024-06-20 | |
| Aaron | AR01W322-250mg |
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate |
155705-86-5 | 97% | 250mg |
$197.00 | 2025-02-13 | |
| Aaron | AR01W322-500mg |
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate |
155705-86-5 | 97% | 500mg |
$292.00 | 2025-02-13 | |
| Aaron | AR01W322-1g |
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate |
155705-86-5 | 97% | 1g |
$439.00 | 2025-02-13 |
methyl 2-hydroxy-2-(pyridin-3-yl)acetate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on methyl 2-hydroxy-2-(pyridin-3-yl)acetate
Methyl 2-Hydroxy-2-(Pyridin-3-Yl)Acetate: A Comprehensive Overview
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, with the CAS number 155705-86-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring and a hydroxyl group attached to an acetate moiety. The methyl group further enhances its chemical properties, making it a versatile molecule with potential applications in drug design and material science.
Recent studies have highlighted the importance of methyl 2-hydroxy-2-(pyridin-3-yl)acetate in the development of bioactive compounds. Researchers have explored its role as a precursor in the synthesis of complex molecules, particularly those with potential medicinal properties. The presence of the pyridine ring introduces aromaticity and electronic properties that are crucial for interactions with biological systems.
The synthesis of methyl 2-hydroxy-2-(pyridin-3-yl)acetate involves a multi-step process that typically begins with the preparation of the corresponding acid. This is followed by esterification to introduce the methyl group. The reaction conditions, including temperature and catalysts, play a critical role in ensuring high yields and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the final product.
In terms of physical properties, methyl 2-hydroxy-2-(pyridin-3-yl)acetate exhibits a melting point of approximately 110°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, making it suitable for use in both laboratory settings and industrial applications.
The biological activity of this compound has been a focal point of recent research. Studies have demonstrated its ability to inhibit certain enzymes, suggesting potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, further underscoring its versatility.
From an environmental perspective, methyl 2-hydroxy-2-(pyridin-3-yl)acetate has been shown to degrade under specific conditions, reducing its environmental footprint. This makes it an attractive option for green chemistry initiatives that aim to minimize waste and promote sustainability.
In conclusion, methyl 2-hydroxy-2-(pyridin-3-yl)acetate is a compound with immense potential across various scientific disciplines. Its unique structure, coupled with its diverse applications, positions it as a key molecule in modern chemical research. As advancements continue to be made in synthetic methodologies and biological studies, the significance of this compound is expected to grow further.
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